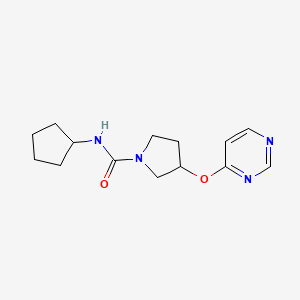
N-(3-(methylthio)phenyl)-2-((6-thiomorpholinopyrimidin-4-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(methylthio)phenyl)-2-((6-thiomorpholinopyrimidin-4-yl)thio)acetamide is a complex organic compound that features a combination of aromatic, heterocyclic, and sulfur-containing functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(methylthio)phenyl)-2-((6-thiomorpholinopyrimidin-4-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the aromatic thiol: Starting with a methylthio-substituted benzene derivative, the thiol group can be introduced via nucleophilic substitution reactions.
Synthesis of the pyrimidine derivative: The thiomorpholine-substituted pyrimidine can be synthesized through cyclization reactions involving appropriate precursors.
Coupling reaction: The final step involves coupling the aromatic thiol with the pyrimidine derivative under suitable conditions, such as using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:
Scaling up the reactions: Using larger quantities of reagents and solvents.
Optimizing reaction conditions: Adjusting temperature, pressure, and reaction time to maximize efficiency.
Purification techniques: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.
化学反応の分析
Types of Reactions
N-(3-(methylthio)phenyl)-2-((6-thiomorpholinopyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Reduced aromatic or heterocyclic rings.
Substitution products: Halogenated or nucleophile-substituted derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
作用機序
The mechanism of action of N-(3-(methylthio)phenyl)-2-((6-thiomorpholinopyrimidin-4-yl)thio)acetamide would depend on its specific application. For instance:
Biological activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. This could involve binding to the active site of an enzyme or modulating receptor activity.
Chemical reactivity: The compound’s reactivity could be influenced by the presence of electron-donating or electron-withdrawing groups, which affect its stability and reactivity in different environments.
類似化合物との比較
Similar Compounds
N-(3-(methylthio)phenyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide: Similar structure but with a morpholine ring instead of a thiomorpholine ring.
N-(3-(methylthio)phenyl)-2-((6-piperidinopyrimidin-4-yl)thio)acetamide: Similar structure but with a piperidine ring instead of a thiomorpholine ring.
Uniqueness
N-(3-(methylthio)phenyl)-2-((6-thiomorpholinopyrimidin-4-yl)thio)acetamide is unique due to the presence of both a thiomorpholine ring and a pyrimidine ring, which may confer distinct chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(6-thiomorpholin-4-ylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS3/c1-23-14-4-2-3-13(9-14)20-16(22)11-25-17-10-15(18-12-19-17)21-5-7-24-8-6-21/h2-4,9-10,12H,5-8,11H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWLDKYFUZGMQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CSC2=NC=NC(=C2)N3CCSCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2378878.png)
![3-(4-methoxyphenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2378881.png)
![1'-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2378882.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(3,3,5-trimethylcyclohexyl)amino]purine-2,6-dione](/img/structure/B2378883.png)

![CarbaMic acid, [1-[(4-chlorophenyl)Methyl]-3-butenyl]-, Methyl ester (9CI)](/img/structure/B2378885.png)
![N-{4-[5-(3-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2378886.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-{methyl[(2,3,4-trimethoxyphenyl)methyl]amino}propanamide](/img/structure/B2378890.png)
![N-(benzo[d]thiazol-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2378891.png)




